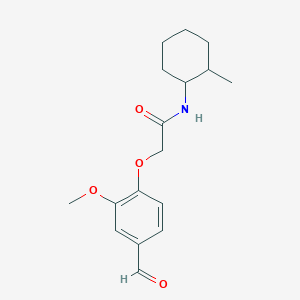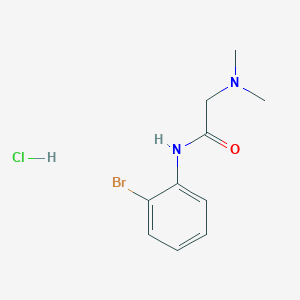
2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide
Overview
Description
2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide is an organic compound with a complex structure, featuring both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-formyl-2-methoxyphenol with 2-methylcyclohexylamine in the presence of acetic anhydride. The reaction conditions often require a controlled temperature and the use of a catalyst to facilitate the formation of the acetamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide.
Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can act as a reactive site for binding to biological molecules, while the methoxy and acetamide groups can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(4-formyl-2-hydroxyphenoxy)-N-(2-methylcyclohexyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-formyl-2-methoxyphenoxy)-N-(2-ethylcyclohexyl)acetamide: Similar structure but with an ethyl group instead of a methyl group on the cyclohexyl ring.
Uniqueness
2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide is unique due to the specific combination of functional groups, which can influence its reactivity and potential applications. The presence of both formyl and methoxy groups provides a balance of reactivity and stability, making it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-12-5-3-4-6-14(12)18-17(20)11-22-15-8-7-13(10-19)9-16(15)21-2/h7-10,12,14H,3-6,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPCDIOINZGODM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)COC2=C(C=C(C=C2)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-Fluorophenyl)-1,4,5-triazatricyclo[5.2.2.02,6]undec-5-en-4-yl]propan-1-one](/img/structure/B4138173.png)
![N-(4-chlorophenyl)-2-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide](/img/structure/B4138181.png)
![2-(1-piperidinyl)-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B4138184.png)
![4-{4-[2-(benzylamino)-2-oxoethoxy]-3-methoxyphenyl}-N-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4138185.png)
![2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4138196.png)
![N-[3-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid](/img/structure/B4138201.png)
![6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3,3-dimethyl-8-(4-morpholinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B4138215.png)
![2-(1-adamantyl)-N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]acetamide](/img/structure/B4138227.png)
![N-[2-(DIETHYLAMINO)ETHYL]-2-[2-(PYRIDIN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE](/img/structure/B4138239.png)

![2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-ylcarbamothioyl)acetamide](/img/structure/B4138248.png)
![Acetic acid;1-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-(2-phenylethyl)thiourea](/img/structure/B4138260.png)
![N-[3-[[2-(1-adamantyl)acetyl]amino]phenyl]pentanamide](/img/structure/B4138263.png)
![N-[1-(4-allyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B4138267.png)
